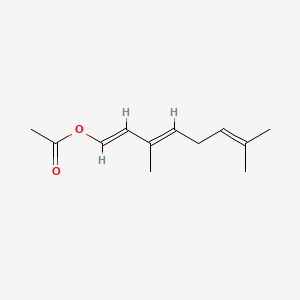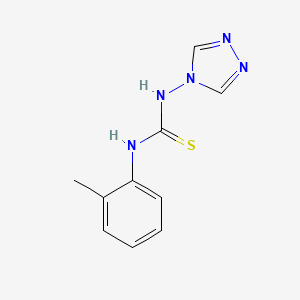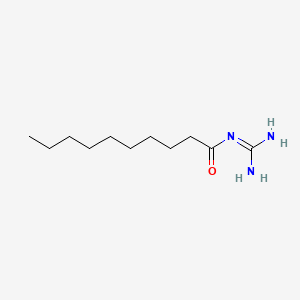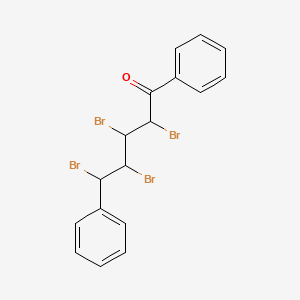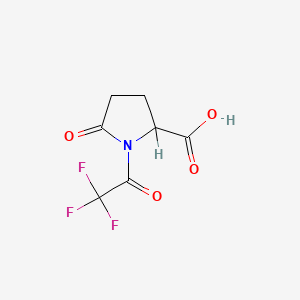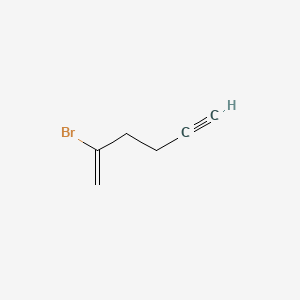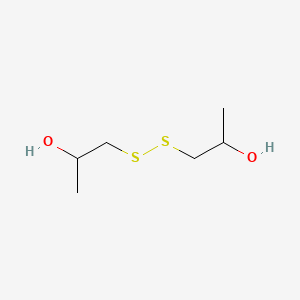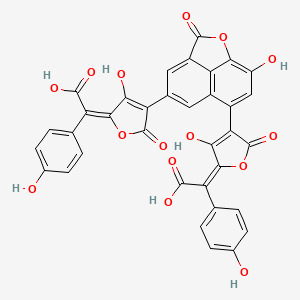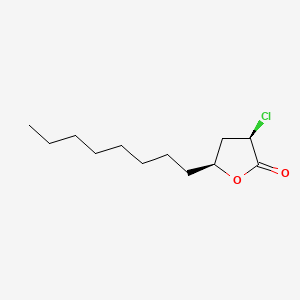
Sodium 5-ethyl-1-phenylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-ethyl-1-phenylbarbiturate is a barbiturate derivative known for its central nervous system depressant properties. It is a sodium salt form of phenobarbital, which has been widely used as an anticonvulsant and sedative-hypnotic agent. The compound’s chemical formula is C12H11N2NaO3 , and it has a molecular weight of 254.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 5-ethyl-1-phenylbarbiturate involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate. The process includes the following steps :
Addition of Ethyl Acetate: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux.
Reaction with Urea: Diethyl alpha-ethyl-alpha-phenylmalonate is added to the mixture and reacted with urea to form this compound.
Hydrochloric Acidification: The product is acidified with hydrochloric acid to obtain the crude product.
Recrystallization: The crude product is recrystallized in an ethanol aqueous solution to achieve high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, stable product quality, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-ethyl-1-phenylbarbiturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 5-ethyl-1-phenylbarbiturate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
Sodium 5-ethyl-1-phenylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. It promotes the binding of GABA to these receptors, enhancing synaptic inhibition and modulating chloride currents through receptor channels. This action results in the inhibition of glutamate-induced depolarizations, leading to its anticonvulsant and sedative effects .
Comparison with Similar Compounds
Phenobarbital: Sodium 5-ethyl-1-phenylbarbiturate is a sodium salt form of phenobarbital, sharing similar anticonvulsant and sedative properties.
Pentobarbital: Another barbiturate with similar sedative-hypnotic effects but shorter duration of action.
Secobarbital: Known for its rapid onset and short duration of action, used primarily as a sedative-hypnotic.
Uniqueness: this compound is unique due to its long-lasting effects and high efficacy in managing various seizure disorders. Its ability to modulate GABA receptors and inhibit glutamate-induced depolarizations sets it apart from other barbiturates .
Properties
CAS No. |
59960-28-0 |
|---|---|
Molecular Formula |
C12H11N2NaO3 |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
sodium;5-ethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
PAQBSHLZZLQUKS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



